![molecular formula C9H21N3 B1308997 4-(4-Methyl-piperazin-1-yl)-butylamine CAS No. 4553-32-6](/img/structure/B1308997.png)
4-(4-Methyl-piperazin-1-yl)-butylamine
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Overview
Description
“4-(4-Methyl-piperazin-1-yl)-butylamine” is a chemical compound. It is used as an intermediate in the synthesis of various pharmaceuticals . The empirical formula for this compound is C12H19N3 .
Molecular Structure Analysis
The molecular weight of “4-(4-Methyl-piperazin-1-yl)-butylamine” is 205.30 . The InChI key for this compound is NIXCVBFXLJWUTC-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “4-(4-Methyl-piperazin-1-yl)-butylamine” are not clearly mentioned in the available resources .Scientific Research Applications
Antipsychotic Medication
Compounds like Olanzapine, which is a derivative of a similar structure, are used in the treatment of schizophrenia and related psychoses. This suggests that 4-(4-Methyl-piperazin-1-yl)-butylamine could potentially be explored for its antipsychotic properties .
Anti-Cancer Activity
Research on isoquinolines with a methylpiperazine group indicates potential anti-cancer activity. The presence of a methylpiperazine moiety in 4-(4-Methyl-piperazin-1-yl)-butylamine might imply its use in cancer treatment research .
Tyrosine Kinase Inhibition
Imatinib, a therapeutic agent used to treat leukemia, is structurally characterized by its piperazine salt forms. The structural similarity suggests that 4-(4-Methyl-piperazin-1-yl)-butylamine could be investigated for its activity as a tyrosine kinase inhibitor .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Methyl-piperazin-1-yl)-butylamine are neurotransmitter receptors . Piperazine derivatives, such as 4-(4-Methyl-piperazin-1-yl)-butylamine, have been found to interact with various neurotransmitter receptors, including the serotonin receptor, the GABA receptor, and the histamine receptor .
Mode of Action
4-(4-Methyl-piperazin-1-yl)-butylamine interacts with its targets by binding to the active sites of these receptors. This binding can either activate or inhibit the function of the receptors, depending on the specific receptor and the nature of the interaction .
Biochemical Pathways
The interaction of 4-(4-Methyl-piperazin-1-yl)-butylamine with neurotransmitter receptors affects various biochemical pathways. For instance, the binding of this compound to the serotonin receptor can influence the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .
Pharmacokinetics
Like many other piperazine derivatives, it is expected to have good bioavailability and to be metabolized primarily by the liver .
Result of Action
The molecular and cellular effects of 4-(4-Methyl-piperazin-1-yl)-butylamine’s action depend on the specific receptor it interacts with. For example, if it acts as an agonist at the serotonin receptor, it could increase serotonin signaling and potentially have antidepressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Methyl-piperazin-1-yl)-butylamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
Future Directions
The compound “2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine” (Olanzapine, OZPN), which has a similar structure to “4-(4-Methyl-piperazin-1-yl)-butylamine”, is used in the treatment of schizophrenia and related psychoses . This suggests potential future directions for the use of “4-(4-Methyl-piperazin-1-yl)-butylamine” in pharmaceutical applications.
Relevant Papers The relevant paper retrieved is “2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine) propan-2-ol disolvate” which discusses the use of a similar compound in the treatment of schizophrenia and related psychoses .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRSMDVDRFSBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424412 |
Source
|
Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-piperazin-1-yl)-butylamine | |
CAS RN |
4553-32-6 |
Source
|
Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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